molecular formula C21H29F3N2O5 B6743695 N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide;2,2,2-trifluoroacetic acid

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide;2,2,2-trifluoroacetic acid

Cat. No.: B6743695
M. Wt: 446.5 g/mol
InChI Key: ZVNNHMWAECXJCD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a hydroxy group, a methoxyphenyl group, and a piperidinyl group, making it a multifaceted molecule with diverse chemical reactivity.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.C2HF3O2/c1-13(15-4-3-5-17(12-15)24-2)21-10-8-14(9-11-21)18(22)19(23)20-16-6-7-16;3-2(4,5)1(6)7/h3-5,12-14,16,18,22H,6-11H2,1-2H3,(H,20,23);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNHMWAECXJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2CCC(CC2)C(C(=O)NC3CC3)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a 3-methoxyphenyl ethyl halide under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Hydroxy Group Addition: The hydroxy group is typically introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form various cyclic structures under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-[1-(4-methoxyphenyl)ethyl]piperidin-4-yl]acetamide: Similar structure but with a different position of the methoxy group.

    N-cyclopropyl-2-hydroxy-2-[1-[1-(3-ethoxyphenyl)ethyl]piperidin-4-yl]acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-cyclopropyl-2-hydroxy-2-[1-[1-(3-methoxyphenyl)ethyl]piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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